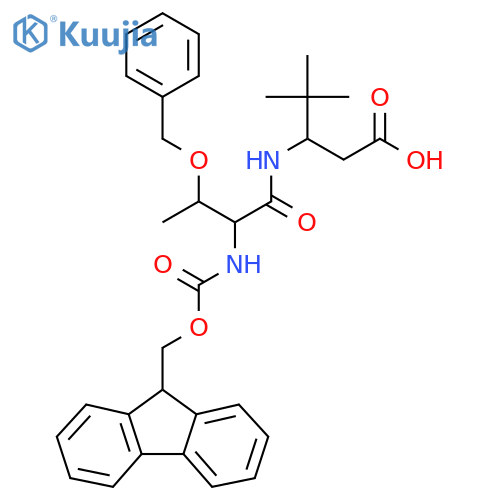

Cas no 2171783-78-9 (3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-dimethylpentanoic acid)

3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-dimethylpentanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-dimethylpentanoic acid

- EN300-1536937

- 3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-dimethylpentanoic acid

- 2171783-78-9

-

- インチ: 1S/C33H38N2O6/c1-21(40-19-22-12-6-5-7-13-22)30(31(38)34-28(18-29(36)37)33(2,3)4)35-32(39)41-20-27-25-16-10-8-14-23(25)24-15-9-11-17-26(24)27/h5-17,21,27-28,30H,18-20H2,1-4H3,(H,34,38)(H,35,39)(H,36,37)

- InChIKey: NYVINCQFTUQYJZ-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C(C)OCC1C=CC=CC=1)C(NC(CC(=O)O)C(C)(C)C)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 558.27298694g/mol

- どういたいしつりょう: 558.27298694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 41

- 回転可能化学結合数: 13

- 複雑さ: 859

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.5

- トポロジー分子極性表面積: 114Ų

3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-dimethylpentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1536937-0.1g |

3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-dimethylpentanoic acid |

2171783-78-9 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1536937-2.5g |

3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-dimethylpentanoic acid |

2171783-78-9 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1536937-5000mg |

3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-dimethylpentanoic acid |

2171783-78-9 | 5000mg |

$9769.0 | 2023-09-26 | ||

| Enamine | EN300-1536937-500mg |

3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-dimethylpentanoic acid |

2171783-78-9 | 500mg |

$3233.0 | 2023-09-26 | ||

| Enamine | EN300-1536937-2500mg |

3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-dimethylpentanoic acid |

2171783-78-9 | 2500mg |

$6602.0 | 2023-09-26 | ||

| Enamine | EN300-1536937-1.0g |

3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-dimethylpentanoic acid |

2171783-78-9 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1536937-0.5g |

3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-dimethylpentanoic acid |

2171783-78-9 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1536937-5.0g |

3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-dimethylpentanoic acid |

2171783-78-9 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1536937-0.05g |

3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-dimethylpentanoic acid |

2171783-78-9 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1536937-0.25g |

3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-dimethylpentanoic acid |

2171783-78-9 | 0.25g |

$3099.0 | 2023-06-05 |

3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-dimethylpentanoic acid 関連文献

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

9. Book reviews

-

Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838

3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-dimethylpentanoic acidに関する追加情報

Introduction to 3-(3-(Benzyloxy)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamido)-4,4-dimethylpentanoic Acid (CAS No. 2171783-78-9)

3-(3-(Benzyloxy)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamido)-4,4-dimethylpentanoic acid (CAS No. 2171783-78-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its intricate molecular structure, which includes a benzyloxy group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a dimethylpentanoic acid moiety. These features make it a valuable intermediate in the synthesis of various bioactive molecules and therapeutic agents.

The benzyloxy group in the compound serves as a protecting group for the hydroxyl functionality, enhancing the stability and reactivity of the molecule during synthetic transformations. The Fmoc protecting group, on the other hand, is widely used in peptide synthesis to protect amino groups temporarily. This group can be selectively removed under mild conditions, making it an ideal choice for stepwise synthesis of complex peptides and proteins.

The dimethylpentanoic acid moiety contributes to the overall hydrophobicity of the molecule, which can influence its solubility and biological activity. This structural feature is particularly important in the design of drugs that need to cross cell membranes or interact with specific protein targets.

Recent studies have highlighted the potential applications of this compound in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2022 investigated the use of this compound as a prodrug for targeted drug delivery. The researchers found that the compound could be effectively cleaved by specific enzymes in target tissues, releasing the active drug moiety with enhanced efficacy and reduced side effects.

In another study published in the European Journal of Medicinal Chemistry in 2021, this compound was evaluated for its anti-inflammatory properties. The results showed that it exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases.

The synthetic route to this compound involves several key steps, including the protection of functional groups, coupling reactions, and deprotection. One common approach is to start with a commercially available amino acid derivative and sequentially introduce the benzyloxy and Fmoc groups through selective reactions. The final step typically involves the coupling with an appropriate carboxylic acid to form the desired amide bond.

The purity and quality of this compound are crucial for its use in pharmaceutical research and development. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to ensure that the compound meets stringent purity standards. These analytical techniques also help in characterizing any impurities or by-products that may form during synthesis.

In terms of safety and handling, this compound should be stored under dry conditions at room temperature to maintain its stability. It is important to handle it with care, using appropriate personal protective equipment (PPE) such as gloves and safety goggles to prevent skin contact or inhalation.

The future prospects for 3-(3-(Benzyloxy)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamido)-4,4-dimethylpentanoic acid are promising. Ongoing research is focused on optimizing its pharmacological properties and exploring new applications in drug discovery and development. As our understanding of its biological mechanisms continues to grow, this compound is likely to play an increasingly important role in advancing medical treatments for various diseases.

2171783-78-9 (3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-dimethylpentanoic acid) 関連製品

- 1804873-69-5(Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate)

- 1567897-74-8((3R)-1-(2-methylpropyl)pyrrolidin-3-ol)

- 1806424-94-1(Ethyl 2-amino-5-(2-carboxyethyl)benzoate)

- 953899-02-0(N-(piperidin-4-yl)cyclobutanecarboxamide)

- 2229457-59-2(1-{6-methylimidazo2,1-b1,3thiazol-5-yl}cyclobutane-1-carbonitrile)

- 13935-80-3(N-(2,3-Dihydro-1H-inden-2-yl)acetamide)

- 6421-05-2(4H-1,2,4-Triazole-3,4-diamine hydrochloride)

- 428871-06-1(2,2-dimethyloxan-4-yl methanesulfonate)

- 896344-04-0(2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide)

- 2034460-88-1(N-(2H-1,3-benzodioxol-5-yl)methyl-N'-{1-(dimethylcarbamoyl)piperidin-4-ylmethyl}ethanediamide)